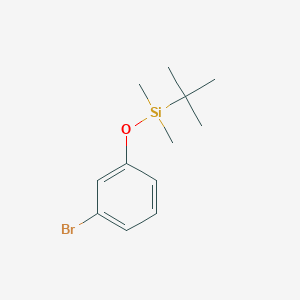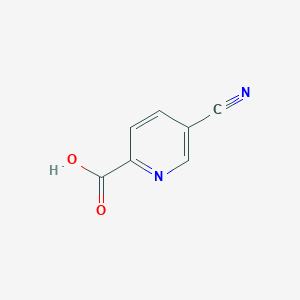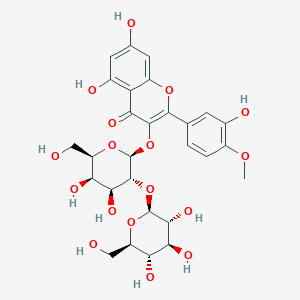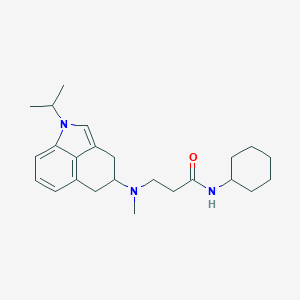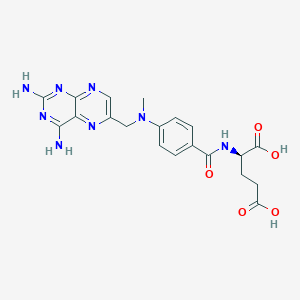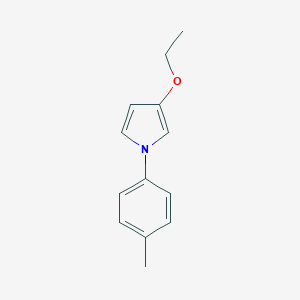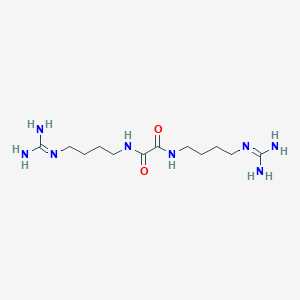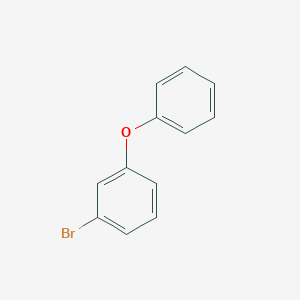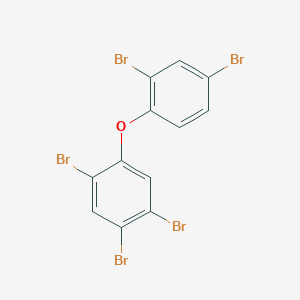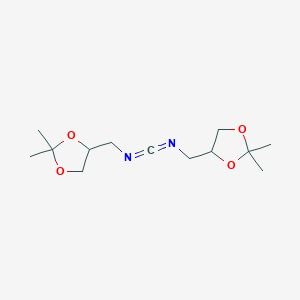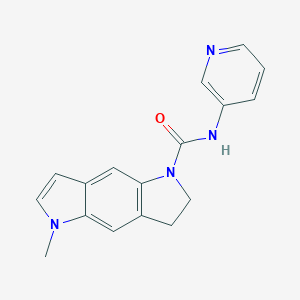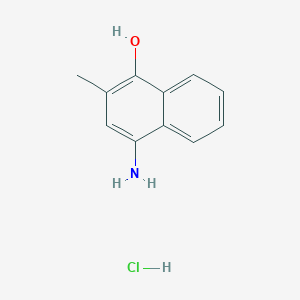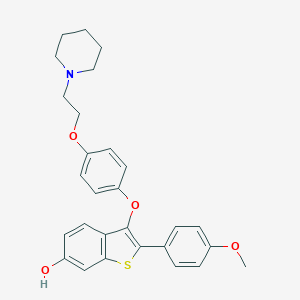![molecular formula C19H23NO B129755 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine CAS No. 147664-41-3](/img/structure/B129755.png)
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine, also known as BPEP, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. BPEP is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders, including fragile X syndrome, Parkinson's disease, and schizophrenia.
Mécanisme D'action
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine is a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 signaling has been implicated in various physiological processes, including synaptic plasticity, learning, and memory. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine binds to the allosteric site of mGluR5, preventing the receptor from activating downstream signaling pathways. This results in a reduction in the activity of mGluR5 and a decrease in the release of glutamate, which is the primary excitatory neurotransmitter in the brain.
Effets Biochimiques Et Physiologiques
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been shown to have several biochemical and physiological effects. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine reduces the activity of mGluR5, which leads to a decrease in the release of glutamate. This can result in a reduction in synaptic plasticity and an improvement in cognitive function. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has also been shown to protect dopaminergic neurons in animal models of Parkinson's disease, which suggests that it may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has several advantages for lab experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain and use in experiments. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine is also a selective antagonist for mGluR5, which allows researchers to study the specific effects of mGluR5 signaling. However, 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in experiments. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine also has a short half-life in vivo, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials. Additionally, the development of new methods for administering 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine, such as nanoparticles or liposomes, could improve its effectiveness in experiments. Overall, the study of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has the potential to provide valuable insights into the role of mGluR5 signaling in neurological disorders and to lead to the development of new treatments for these disorders.
Méthodes De Synthèse
The synthesis of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine involves a multistep process that starts with the reaction of 4-bromobenzyl alcohol with 2-(pyrrolidin-1-yl)ethanol to form 4-benzylphenoxyethylpyrrolidine. The intermediate is then treated with trifluoroacetic acid to remove the benzyl protecting group, resulting in the formation of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine. The synthesis method is well-established and has been reported in several research articles.
Applications De Recherche Scientifique
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential therapeutic applications in various neurological disorders. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. It has been shown that mGluR5 signaling is elevated in fragile X syndrome, and 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been shown to improve behavioral symptoms in animal models of fragile X syndrome. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has also been investigated as a potential treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been shown to protect dopaminergic neurons and improve motor function in animal models of Parkinson's disease. Furthermore, 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been studied as a potential treatment for schizophrenia, a mental disorder characterized by delusions and hallucinations. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been shown to improve cognitive function and reduce the symptoms of schizophrenia in animal models.
Propriétés
Numéro CAS |
147664-41-3 |
|---|---|
Nom du produit |
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine |
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1-[2-(4-benzylphenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C19H23NO/c1-2-6-17(7-3-1)16-18-8-10-19(11-9-18)21-15-14-20-12-4-5-13-20/h1-3,6-11H,4-5,12-16H2 |
Clé InChI |
JQTXWEHBUDESJC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3 |
SMILES canonique |
C1CCN(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3 |
Autres numéros CAS |
147664-41-3 |
Synonymes |
pyrolidino-BPE pyrrolidino-benzylphenoxyethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



